molecular formula C12H8BrF B1281878 2-Bromo-4'-fluoro-1,1'-biphenyl CAS No. 89346-54-3

2-Bromo-4'-fluoro-1,1'-biphenyl

Cat. No. B1281878
CAS RN: 89346-54-3
M. Wt: 251.09 g/mol
InChI Key: RYODPXPHDPGULP-UHFFFAOYSA-N
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Description

2-Bromo-4'-fluoro-1,1'-biphenyl is a biphenyl compound with bromine and fluorine substituents on the aromatic rings. It serves as a key intermediate in the synthesis of various biologically active compounds, including flurbiprofen, a non-steroidal anti-inflammatory and analgesic material . The presence of halogen atoms on the biphenyl structure significantly influences its physical, chemical, and electronic properties, making it a valuable compound in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-Bromo-4'-fluoro-1,1'-biphenyl has been approached through various methods. One practical synthesis involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction, which has been optimized to improve yield and reduce the cost of acidic reagents . Another method includes a multi-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, involving nitration, chlorination, N-alkylation, reduction, and condensation to produce related compounds . Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize related fluorobiphenyl structures .

Molecular Structure Analysis

The molecular structure of related bromo-fluorobiphenyl compounds has been extensively studied using spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, have been performed to predict and confirm the molecular structure of these compounds . Single-crystal X-ray diffraction has also been used to determine the precise arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of bromo-fluorobiphenyl compounds is influenced by the electron-withdrawing effects of the halogen substituents. These effects are evident in studies involving frontier molecular orbital analysis, which helps to explain the stability and charge transfer within the molecules . The presence of halogens also facilitates further chemical transformations, such as halodeboronation, which has been applied to synthesize related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobiphenyl compounds are characterized by their melting points, decomposition temperatures, and spectroscopic data. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy have been used to characterize these compounds . Theoretical calculations of properties like polarizability and hyperpolarizability indicate their potential applications in nonlinear optics . Additionally, molecular docking studies suggest that these compounds may exhibit biological activity, such as inhibitory effects against certain enzymes .

Scientific Research Applications

Synthesis and Production

  • Synthesis Methodology : 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical synthesis method for large-scale production involves the use of methyl nitrite and 2-fluoro-4-bromoaniline, with careful precautions due to the toxic and volatile nature of methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).

Materials Science and Chemistry

  • Electrooptical Properties : Laterally substituted derivatives of 2-bromo-4'-fluoro-1,1'-biphenyl have been explored for their low melting esters with large nematic ranges, which are significant in the context of electrooptical applications. The substitution affects the clearing points and viscosities of the esters, influencing their electrooptical properties (Gray & Kelly, 1981).

  • Luminescence and Thermal Properties : Studies on biphenyl carbazole derivatives, including 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole, have demonstrated interesting properties such as luminescence and high thermal stability. These properties are relevant for material science applications, particularly in the development of new luminescent materials (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).

Pharmaceutical Synthesis

  • Pharmaceutical Intermediate : The compound serves as an intermediate in the enantioselective synthesis of pharmaceuticals like (S)-Flurbiprofen. The synthesis process highlights the importance of 2-bromo-4'-fluoro-1,1'-biphenyl in facilitating specific pharmaceutical syntheses (Harkness & Clarke, 2017).

Safety And Hazards

When handling “2-Bromo-4’-fluoro-1,1’-biphenyl”, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of a fire, hazardous combustion products such as Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, and Gaseous hydrogen fluoride (HF) may be produced .

properties

IUPAC Name

1-bromo-2-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYODPXPHDPGULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533545
Record name 2-Bromo-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-fluoro-1,1'-biphenyl

CAS RN

89346-54-3
Record name 2-Bromo-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, 1.2 g (1.0 mmol) of Pd(PPh3)4 was added to a stirred solution of 9.9 g (42 mmol) of 1,2-dibromobenzene (Aldrich) and 3.0 g (21 mmol) of 4-fluorophenylboronic acid in 42 mL of toluene, 42 mL of ethanol and 42 mL of 2M Na2CO3. After vigorous stirring at reflux for 3 hours, the solvent was removed in vacuo. The residue was dissolved in ethyl acetate. The resulting solution was washed with water and dried over MgSO4. Purification by silica gel chromatography (Waters Prep-500A) with hexane gave 4.35 g (81%) of 1-bromo-2-(4-fluorophenyl)benzene as a colorless oil: NMR (CDCl3) δ 7.07-7.26 (m, 3H), 7.27-7.44 (m, 4H), 7.67(d, J=8 Hz, 1H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WL Chen, YY Jhang, JC Hsieh - Research on Chemical Intermediates, 2017 - Springer
An efficient and concise method for the ligand-free copper-catalyzed intramolecular C–N bond coupling was developed, which afforded various (NH)-phenanthridinones in good to …
Number of citations: 7 link.springer.com

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